molecular formula C21H26N2O2S B2504898 2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one CAS No. 1903258-49-0

2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one

Cat. No.: B2504898
CAS No.: 1903258-49-0
M. Wt: 370.51
InChI Key: LLNRDGUTGXXTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.51. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Blood Platelet Aggregation

One study found that derivatives of piperidine, similar in structure to the compound , were effective in inhibiting ADP-induced aggregation of blood platelets. This suggests potential applications in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Hydrogen Bonding Patterns in Enaminones

Research on enaminones, including compounds with piperidine and pyrrolidine structures, has elucidated hydrogen-bonding patterns that contribute to the formation of stable crystal structures. This provides insight into the design of compounds with tailored physical properties (Balderson et al., 2007).

Corrosion Inhibition

A study on Schiff bases, which are structurally related to the compound , demonstrated their efficiency as corrosion inhibitors on carbon steel in acidic environments. This highlights potential applications in materials science and engineering to protect against corrosion (Hegazy et al., 2012).

Antibacterial Activity

Synthesis and evaluation of piperidine-containing compounds have shown promising antibacterial activity. This suggests that modifications of the core structure, similar to the compound of interest, could lead to new antibacterial agents (Merugu et al., 2010).

Synthesis and Antiallergy Activity

Another study synthesized piperidine derivatives and evaluated them for antiallergy activity, indicating potential in the development of antiallergic medications (Walsh et al., 1989).

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-19-5-3-2-4-16(19)14-21(24)22-10-6-18(7-11-22)23-12-8-20-17(15-23)9-13-26-20/h2-5,9,13,18H,6-8,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRDGUTGXXTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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